Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane
CAS No.:
Cat. No.: VC16576406
Molecular Formula: C46H50N2O4P2
Molecular Weight: 756.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H50N2O4P2 |
|---|---|
| Molecular Weight | 756.8 g/mol |
| IUPAC Name | bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane |
| Standard InChI | InChI=1S/C46H50N2O4P2/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36/h13-26H,1-12H3 |
| Standard InChI Key | XLHRVZKHVBMKEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₄₆H₅₀N₂O₄P₂, with a molecular weight of 756.8 g/mol. Its structure integrates multiple aromatic systems, phosphorus atoms, and methoxy groups, contributing to its steric and electronic complexity.
Structural Architecture
The core structure consists of two pyridine rings substituted with methoxy groups at the 2- and 6-positions. Each pyridine ring is further functionalized with phosphanyl groups:
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Phosphanyl Group 1: Attached to the 3-position of the first pyridine ring, linked to a 2,4-dimethylphenyl group and a 3,5-dimethylphenyl group.
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Phosphanyl Group 2: Attached to the 4-position of the second pyridine ring, bonded to two 3,5-dimethylphenyl groups.
This arrangement creates a sterically congested environment around the phosphorus centers, which influences reactivity and catalytic behavior. The dimethylphenyl substituents enhance solubility in organic solvents while providing electronic stabilization through aryl conjugation.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound requires meticulous control to prevent oxidation and ensure regioselective coupling. A representative protocol involves:
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Phosphorylation of Pyridine Precursors: Sequential introduction of phosphanyl groups to methoxy-substituted pyridine intermediates under inert atmospheres (e.g., nitrogen or argon).
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Cross-Coupling Reactions: Palladium-catalyzed coupling to attach dimethylphenyl groups to the phosphorus centers.
Critical Reaction Parameters
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Temperature: Optimized between 80–120°C to balance reaction rate and byproduct formation.
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Solvent System: Toluene or tetrahydrofuran (THF) is preferred for their ability to dissolve aromatic intermediates .
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Oxidation Avoidance: Strict exclusion of moisture and oxygen using Schlenk-line techniques or gloveboxes.
Table 1: Key Synthetic Conditions and Outcomes
| Parameter | Details | Source |
|---|---|---|
| Atmosphere | Inert (N₂/Ar) | |
| Temperature Range | 80–120°C | |
| Solvent | Toluene/THF | |
| Yield Optimization | 70–85% (dependent on purity of precursors) |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and limited solubility in aliphatic hydrocarbons. Stability studies indicate decomposition above 200°C, with gradual oxidation in air over 48 hours.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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³¹P NMR: Two distinct peaks at δ 25–30 ppm and δ 35–40 ppm, corresponding to the two inequivalent phosphorus environments.
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¹H NMR: Multiplets between δ 2.1–2.4 ppm (methyl groups) and δ 6.8–7.2 ppm (pyridine and aryl protons).
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Infrared (IR) Spectroscopy: Stretching vibrations at 1,250 cm⁻¹ (P=O) and 1,020 cm⁻¹ (P–C aryl).
Applications in Catalysis and Medicinal Chemistry
Catalytic Activity
The compound’s phosphanyl groups serve as electron-donating ligands in transition-metal catalysis. Preliminary studies suggest utility in:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings involving aryl chlorides.
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Hydrogenation: Asymmetric reduction of ketones with ruthenium complexes.
Challenges and Future Directions
Synthetic Scalability
Current protocols suffer from low yields (70–85%) due to steric hindrance during phosphorylation. Future work could explore enzymatic or photochemical methods to improve efficiency.
Biological Mechanism Elucidation
Detailed in vitro and in vivo studies are needed to validate the compound’s medicinal potential. Priority areas include:
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Target Identification: Screening against kinase or phosphatase enzymes.
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Toxicity Profiling: Acute and chronic toxicity assays in model organisms.
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